L-703,606 oxalate salt hydrate
Overview
Description
L-703,606 oxalate is a potent and selective antagonist of the neurokinin-1 (NK1) receptor. This compound is widely used in scientific research, particularly in studies related to gastric acid secretion and neuropeptide receptor systems . Its chemical structure is cis-2-(Diphenylmethyl)-N-[(2-iodophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine oxalate salt .
Mechanism of Action
Target of Action
L-703,606 oxalate salt hydrate is a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor . The NK1 receptor is a G-protein coupled receptor found in the central and peripheral nervous system, known for its affinity for the neuropeptide substance P .
Mode of Action
As an antagonist, this compound binds to the NK1 receptor, thereby blocking the binding of substance P . This prevents the activation of the receptor and the subsequent intracellular signaling pathways .
Biochemical Pathways
The NK1 receptor is involved in various physiological processes, including pain perception, stress response, and inflammatory responses . By blocking the NK1 receptor, this compound can potentially modulate these processes .
Pharmacokinetics
It is soluble in dmso , which suggests that it may be administered in a suitable vehicle for in vivo studies.
Result of Action
In vitro studies have shown that this compound can block the stimulation of proliferation induced by substance P . It also attenuates the effects of substance P on NK1R, GSK-3β, and β-catenin expression .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature, pH, and the presence of other substances in the environment . .
Biochemical Analysis
Biochemical Properties
L-703,606 oxalate salt hydrate plays a crucial role in biochemical reactions by interacting with the NK-1 tachykinin receptor. This receptor is involved in various physiological processes, including pain transmission, inflammation, and stress responses. This compound binds to the NK-1 receptor with high affinity, thereby inhibiting the binding of its natural ligand, substance P . This inhibition prevents the downstream signaling pathways that are typically activated by substance P, leading to a reduction in pain and inflammation .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In neuronal cells, it inhibits the NK-1 receptor, which is known to play a role in pain perception and stress responses . By blocking this receptor, this compound can reduce the release of pro-inflammatory cytokines and other mediators involved in pain and inflammation . Additionally, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism, further highlighting its impact on cellular function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the NK-1 receptor, thereby preventing the binding of substance P . This competitive inhibition blocks the receptor’s activation and subsequent signaling cascades. The inhibition of NK-1 receptor signaling leads to a decrease in the release of pro-inflammatory mediators and a reduction in pain and inflammation . Furthermore, this compound may also modulate gene expression by influencing transcription factors and other regulatory proteins involved in the inflammatory response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under desiccated conditions and can maintain its activity for extended periods . Its stability may be compromised in the presence of moisture, leading to degradation and a reduction in its efficacy . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in reducing inflammation and pain over prolonged periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits the NK-1 receptor and reduces pain and inflammation without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including potential hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage to achieve therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with the NK-1 receptor . The compound is metabolized in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . This metabolism results in the formation of various metabolites, which are subsequently excreted through the kidneys . The metabolic pathways of this compound can influence its efficacy and safety profile, highlighting the importance of understanding its biotransformation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, this compound can accumulate in specific tissues, such as the liver and kidneys, where it undergoes metabolism and excretion . Understanding the transport and distribution of this compound is essential for optimizing its therapeutic potential .
Subcellular Localization
This compound is primarily localized to the cell membrane, where it interacts with the NK-1 receptor . This subcellular localization is crucial for its activity, as it allows the compound to effectively inhibit receptor signaling . Additionally, this compound may undergo post-translational modifications that influence its targeting to specific cellular compartments . These modifications can affect the compound’s activity and function, further highlighting the importance of understanding its subcellular localization .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-703,606 oxalate involves multiple steps, starting with the formation of the core azabicyclo[2.2.2]octane structure. The key steps include:
Formation of the azabicyclo[2.2.2]octane core: This is achieved through a series of cyclization reactions.
Introduction of the diphenylmethyl and iodophenyl groups: These groups are introduced via nucleophilic substitution reactions.
Formation of the oxalate salt: The final step involves the reaction of the free base with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of L-703,606 oxalate follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reagents and conditions, as well as purification techniques such as recrystallization and chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
L-703,606 oxalate undergoes several types of chemical reactions, including:
Nucleophilic substitution: This reaction is used to introduce the diphenylmethyl and iodophenyl groups.
Cyclization: This reaction forms the azabicyclo[2.2.2]octane core.
Salt formation: The reaction with oxalic acid forms the oxalate salt.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include alkyl halides and nucleophiles such as amines.
Cyclization: This reaction often requires catalysts and specific temperature conditions.
Salt formation: Oxalic acid is used to form the oxalate salt.
Major Products
The major product of these reactions is L-703,606 oxalate, with the formation of intermediate compounds such as the free base and various substituted derivatives .
Scientific Research Applications
L-703,606 oxalate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of nucleophilic substitution and cyclization reactions.
Biology: Investigated for its role in neuropeptide receptor systems and its effects on gastric acid secretion.
Medicine: Explored as a potential therapeutic agent for conditions involving NK1 receptor antagonism, such as nausea and vomiting.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control
Comparison with Similar Compounds
L-703,606 oxalate is unique in its high potency and selectivity for the NK1 receptor. Similar compounds include:
Aprepitant: Another NK1 receptor antagonist used clinically for the prevention of nausea and vomiting.
Rolapitant: A long-acting NK1 receptor antagonist with similar applications.
Fosnetupitant: A prodrug of netupitant, also used for its NK1 receptor antagonism
These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and clinical applications.
Properties
IUPAC Name |
2-benzhydryl-N-[(2-iodophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29IN2.C2H2O4/c28-24-14-8-7-13-23(24)19-29-26-22-15-17-30(18-16-22)27(26)25(20-9-3-1-4-10-20)21-11-5-2-6-12-21;3-1(4)2(5)6/h1-14,22,25-27,29H,15-19H2;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLWXEPQCNQPNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2C(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5I.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31IN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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